An In-depth Technical Guide to Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate: Properties, Reactivity, and Applications
An In-depth Technical Guide to Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate: Properties, Reactivity, and Applications
Introduction
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive chloro group, a methoxy group, and a methyl ester, all attached to a pyrimidine core, makes it a highly versatile intermediate for the synthesis of a wide array of complex molecular architectures. The pyrimidine nucleus is a fundamental motif in many biologically active compounds, including nucleobases and numerous pharmaceuticals.[1] This guide provides an in-depth analysis of the chemical properties, reactivity, and applications of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, with a focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 127861-30-7 | [2] |
| Molecular Formula | C7H7ClN2O3 | [2] |
| Molecular Weight | 202.59 g/mol | [2] |
| Exact Mass | 202.0145198 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 108-113 °C | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Polar Surface Area (PSA) | 61.3 Ų | [2] |
Chemical Reactivity and Mechanistic Insights
The reactivity of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is dominated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the electronic effects of its substituents. The primary sites of reactivity are the chloro group at the C2 position and the methyl ester at the C4 position.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens and the carbonyl group of the ester at C4 activates the C2 position for attack by nucleophiles. This is a common strategy for introducing various functional groups, such as amines, alcohols, and thiols, onto the pyrimidine core.[4][5][6] The general mechanism involves the attack of a nucleophile to form a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro substituent also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the pyrimidine core with aryl or heteroaryl boronic acids.[7][8] The electron-deficient nature of the pyrimidine ring makes even the relatively unreactive C-Cl bond amenable to oxidative addition to the palladium catalyst, often without the need for highly specialized and expensive ligands that are required for similar reactions with electron-rich aryl chlorides.[8] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[9][10][11]
Reactivity of the Ester Group
The methyl ester at the C4 position can undergo typical ester transformations. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents.
The following diagram illustrates the key reactivity pathways of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate.
Caption: Key reactivity pathways of Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate.
Experimental Protocols
To provide practical guidance, a representative experimental protocol for a Suzuki-Miyaura coupling reaction is detailed below.
General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-6-methoxypyrimidine derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)
-
Triphenylphosphine (PPh3) (0.04 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
Solvent: 1,2-Dimethoxyethane (DME) and water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate (1.0 equivalent), the arylboronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (DME/water, 4:1).
-
To this suspension, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyrimidine derivative.
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst deactivation.[11]
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for maintaining catalyst activity.
-
Base: Sodium carbonate is a common and effective base for Suzuki couplings. It facilitates the transmetalation step of the catalytic cycle.
-
Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. For more challenging couplings, more electron-rich and bulky ligands may be necessary.[11]
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate serves as a versatile starting material for the synthesis of biologically active molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders.[1][12] Its ability to undergo sequential and regioselective functionalization at the C2 and C4 positions allows for the rapid generation of diverse compound libraries for high-throughput screening.
The following diagram illustrates the incorporation of the pyrimidine core, derived from Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate, into a hypothetical drug candidate.
Caption: Synthetic route to a hypothetical drug candidate from Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate.
Conclusion
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a valuable and versatile building block for organic synthesis and drug discovery. Its well-defined reactivity, particularly at the C2 and C4 positions, allows for the controlled and sequential introduction of various functional groups. A comprehensive understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel chemical entities with potential therapeutic applications.
References
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Molbase. METHYL 2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOXYLATE | CAS 89793-11-3. [Link]
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National Center for Biotechnology Information. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
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ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
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National Center for Biotechnology Information. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
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MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Lookchem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]
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YouTube. Nucleophilic aromatic substitutions. [Link]
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ResearchGate. Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]
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ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
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Lin-magical-source. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
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LinkedIn. Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]
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